molecular formula C12H12N2O3 B581962 (S)-2-Acetamido-3-(3-cyanophenyl)propanoic acid CAS No. 599178-70-8

(S)-2-Acetamido-3-(3-cyanophenyl)propanoic acid

Cat. No.: B581962
CAS No.: 599178-70-8
M. Wt: 232.239
InChI Key: ODSLGEVQHKOHHK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Acetamido-3-(3-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-(3-cyanophenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.20 g/mol, and its computed properties include a XLogP3 of -1.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .

Scientific Research Applications

S-2-ACPP has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, optically active compounds, and chiral auxiliaries. It has also been used to study the structure and activity of proteins and enzymes, as well as to study the mechanism of action of drugs. In addition, S-2-ACPP can be used to study the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of S-2-ACPP is not fully understood. However, it is believed that the molecule binds to specific proteins and enzymes in the body, which then triggers a biochemical reaction. This reaction is thought to be responsible for the molecule’s various biochemical and physiological effects.
Biochemical and Physiological Effects
S-2-ACPP has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used to treat a variety of conditions, including depression, anxiety, and pain. In addition, S-2-ACPP has been shown to have neuroprotective and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

S-2-ACPP has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is inexpensive and readily available. In addition, the molecule is stable and can be stored for long periods of time. However, there are also some limitations to using S-2-ACPP in laboratory experiments. The molecule is not water soluble, and it can be difficult to work with in aqueous solutions. In addition, the reaction conditions for the synthesis of S-2-ACPP can be difficult to control.

Future Directions

There are a number of potential future directions for research involving S-2-ACPP. One possibility is to further investigate the biochemical and physiological effects of the molecule. Another potential direction is to explore the potential applications of the molecule in drug development and other areas of synthetic organic chemistry. Additionally, further research could be conducted on the mechanism of action of S-2-ACPP and its potential uses in the study of proteins and enzymes. Finally, further research could be conducted on the synthesis of S-2-ACPP and the development of improved catalysts and reagents for the reaction.

Synthesis Methods

The synthesis of S-2-ACPP is a multi-step process that involves the use of a variety of reagents and catalysts. The starting material is typically a chiral amino acid, such as L-alanine, which is then reacted with an aldehyde in the presence of a Lewis acid catalyst. This reaction produces a chiral Schiff base, which is then reduced to the desired S-2-ACPP product using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous medium at a temperature of 25-30°C.

Properties

IUPAC Name

(2S)-2-acetamido-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLGEVQHKOHHK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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